molecular formula C20H22ClN3O2 B2412307 (1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2108861-10-3

(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2412307
CAS No.: 2108861-10-3
M. Wt: 371.87
InChI Key: KJHFYCDVGZONHN-UHFFFAOYSA-N
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Description

The compound (1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique bicyclic structure, incorporating a chlorobenzyl group, a pyridin-3-yloxy moiety, and a carboxamide functional group. Its intricate structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under thermal or catalytic conditions.

    Introduction of the Pyridin-3-yloxy Group: This step often involves a nucleophilic substitution reaction, where a pyridin-3-ol derivative reacts with a suitable leaving group on the bicyclic core.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a reductive amination reaction, where the amine group on the bicyclic core reacts with 4-chlorobenzaldehyde in the presence of a reducing agent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-yloxy moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as a ligand for various biological targets.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications in materials science or catalysis.

Mechanism of Action

The mechanism by which (1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects would depend on its specific biological target. Generally, it could act by binding to a receptor or enzyme, altering its activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins critical for cellular function.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide: can be compared to other bicyclic compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This specific arrangement can result in distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of (1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane-8-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-15-5-3-14(4-6-15)12-23-20(25)24-16-7-8-17(24)11-19(10-16)26-18-2-1-9-22-13-18/h1-6,9,13,16-17,19H,7-8,10-12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHFYCDVGZONHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CC=C(C=C3)Cl)OC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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